Cas no 14297-87-1 (Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-)

Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)- structure
14297-87-1 structure
Product Name:Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-
N.o CAS:14297-87-1
MF:C24H25NO3
MW:375.460206747055
CID:147621
PubChem ID:5362507
Update Time:2025-04-19

Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)- Propriedades químicas e físicas

Nomes e Identificadores

    • Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-
    • (4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol
    • (-)-3-O-benzylmorphine
    • 3-benzylmorphine
    • 3-Benzyloxy-4,5alpha-epoxy-17-methyl-7-morphinen-6alpha-ol
    • benzylmorphine
    • Morphine,benzyl
    • O3-Benzylmorphine
    • Q4083783
    • Peronine
    • SCHEMBL24880
    • (4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
    • MORPHINAN-6-ALPHA-OL, 3-(BENZYLOXY)-7,8-DIDEHYDRO-4,5-ALPHA- EPOXY-17-METHYL-
    • EINECS 238-230-0
    • DTXSID30162246
    • IDS-NB-002
    • UNII-83C78V3OL9
    • 630-86-4
    • 3-O-Benzylmorphine
    • BENZYLMORPHINE [MI]
    • 83C78V3OL9
    • DB01573
    • 14297-87-1
    • Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5-alpha,6-alpha)-
    • NS00024648
    • DEA No. 9052
    • Morphinan-6-alpha-ol, 3-(benzyloxy)-7,8-didehydro-4,5-alpha-epoxy-17-methyl-
    • Morphine, benzyl-
    • benzylmorphin
    • MDL: MFCD01714496
    • Inchi: 1S/C24H25NO3/c1-25-12-11-24-17-8-9-19(26)23(24)28-22-20(27-14-15-5-3-2-4-6-15)10-7-16(21(22)24)13-18(17)25/h2-10,17-19,23,26H,11-14H2,1H3/t17-,18+,19-,23-,24-/m0/s1
    • Chave InChI: RDJGWRFTDZZXSM-RNWLQCGYSA-N
    • SMILES: O1C2=C(C=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@@]5(C=32)CCN4C)O)OCC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 375.18300
  • Massa monoisotópica: 375.18344366g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 631
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 41.9Ų

Propriedades Experimentais

  • PSA: 52.93000
  • LogP: 2.72680
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.